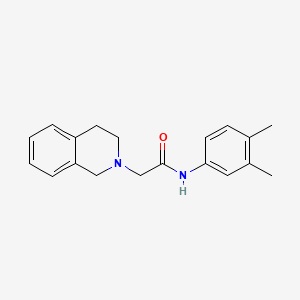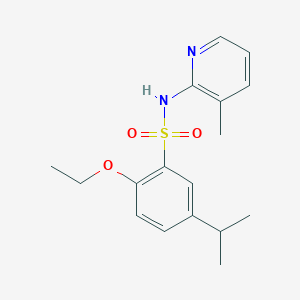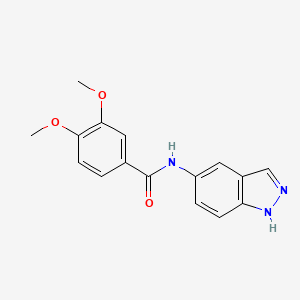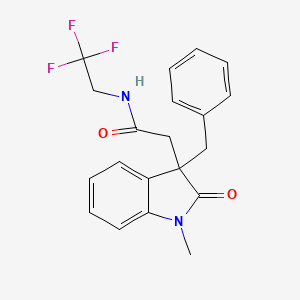
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide is a synthetic compound belonging to the class of acetamides. Its complex structure is characterized by an isoquinolinyl group linked to an acetamide moiety, making it of interest in various fields such as medicinal chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinolinyl intermediate through cyclization reactions, followed by the introduction of the dimethylphenyl acetamide group via nucleophilic substitution reactions. Reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production involves scaling up the laboratory methods with considerations for cost, yield, and safety. The reactions are conducted in large reactors under controlled temperature and pressure conditions to ensure consistent quality. Techniques such as recrystallization and chromatography are employed for purification of the final product.
化学反应分析
Types of Reactions
The compound 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinolinyl derivatives using oxidizing agents like potassium permanganate.
Reduction: : It undergoes reduction to form dihydroquinolinyl derivatives using reducing agents such as sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitution reactions occur, especially at the aromatic ring of the dimethylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Dimethylformamide, methanol, chloroform.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: : Quinolinyl derivatives.
Reduction: : Dihydroquinolinyl derivatives.
Substitution: : Derivatives with modified aromatic rings.
科学研究应用
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide is explored for various scientific applications:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: : Investigated for its interactions with biological macromolecules and potential bioactivity.
Medicine: : Explored for potential pharmacological properties, such as anti-inflammatory and neuroprotective effects.
Industry: : Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism by which 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound’s isoquinolinyl group can bind to active sites, altering enzymatic activity or receptor signaling pathways, thus influencing physiological and biochemical processes.
相似化合物的比较
Comparing 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide with similar compounds highlights its uniqueness:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-phenylacetamide: : Lacks the dimethyl groups on the phenyl ring, which may influence its reactivity and biological activity.
2-(1H-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide: : Does not have the dihydro modification, potentially affecting its stability and interaction with biological targets.
This detailed comparison underscores the unique structural elements of this compound and its implications for its chemical and biological properties.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-7-8-18(11-15(14)2)20-19(22)13-21-10-9-16-5-3-4-6-17(16)12-21/h3-8,11H,9-10,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSPPXDHSABWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-benzyl-3-ethyl-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5328026.png)
![1-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5328034.png)

![2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B5328055.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5328067.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5328069.png)
![(5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5328081.png)
![[3-(ethoxycarbonyl)phenyl]phosphinic acid](/img/structure/B5328087.png)
![9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5328093.png)
![2,4-dimethoxy-6-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidine](/img/structure/B5328095.png)

![(3-{3-[(4-methyl-1-piperazinyl)carbonyl]-1,4'-bipiperidin-1'-yl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5328128.png)
![N-(4-methoxy-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5328130.png)

